molecular formula C21H17N5O6 B3012169 9-(1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-36-4

9-(1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3012169
CAS RN: 898447-36-4
M. Wt: 435.396
InChI Key: ZPGJLJTYTLNNPJ-UHFFFAOYSA-N
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Description

9-(1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5O6 and its molecular weight is 435.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds with complex structures, such as those incorporating purine bases or benzodioxol motifs, often focuses on their synthesis and characterization. For example, the synthesis of various carboxamide derivatives involving benzodioxophosphole-tetrazol-thiophene frameworks has been detailed, emphasizing the importance of structural design in achieving targeted biological properties (Talupur, Satheesh, & Chandrasekhar, 2021). Such studies underline the synthetic routes for accessing structurally complex molecules, which could include derivatives of the specified compound.

Antimicrobial and Anti-inflammatory Agents

Compounds containing benzodioxol and purine motifs have been explored for their potential antimicrobial and anti-inflammatory properties. For instance, novel benzodifuranyl derivatives have shown significant anti-inflammatory and analgesic activities, suggesting the relevance of these structural features in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings hint at the possible applications of the mentioned compound in developing new therapeutic agents.

Enzyme Inhibition Studies

Research into purine derivatives often includes the investigation of their role as enzyme inhibitors. A classic study on enzyme inhibitors involving the synthesis of substituted purines highlighted their potential as adenosine deaminase inhibitors, which could point towards similar applications for the compound (Shah, Schaeffer, & Murray, 1965). Such activities are crucial for therapeutic applications, including treatments for certain disorders and diseases.

Electrochromic and Polymeric Materials

The incorporation of dimethoxycarbazole and related units into polymeric structures has been studied for enhancing electrochromic performance and thermal stability (Wang & Hsiao, 2014). This suggests potential research applications of structurally similar compounds in the development of new materials with specific electronic or photonic properties.

properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2,5-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6/c1-29-11-4-6-13(30-2)12(8-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)10-3-5-14-15(7-10)32-9-31-14/h3-8H,9H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGJLJTYTLNNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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